molecular formula C29H30N4O4 B2662080 2-{4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide CAS No. 946254-08-6

2-{4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide

Cat. No. B2662080
CAS RN: 946254-08-6
M. Wt: 498.583
InChI Key: JQMKBUSIMQCMAL-UHFFFAOYSA-N
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Description

This compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, consisting of two fused six-membered rings, one of which is aromatic (a benzene ring) and the other of which contains two nitrogen atoms . They are known to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, quinazolinones are known to undergo a variety of chemical reactions. For example, they can react with electrophiles at the nitrogen atoms or undergo nucleophilic substitution reactions at the carbonyl groups .

Scientific Research Applications

Synthesis and Characterization

Quinazoline derivatives have been synthesized and characterized for their potential as antimicrobial agents. For instance, Desai et al. (2007) synthesized new quinazolines showing promising antibacterial and antifungal activities against several microorganisms, including Escherichia coli and Staphylococcus aureus. This demonstrates the compound's potential in contributing to the development of new antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Antimicrobial Activity

Patel and Shaikh (2011) reported on the synthesis of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation for antimicrobial activities, highlighting the chemical versatility of quinazoline derivatives in generating compounds with significant biological activities (Patel & Shaikh, 2011).

Pharmacological Potential

Research by Rajveer et al. (2010) focused on the synthesis of 6-bromoquinazolinone derivatives to evaluate their pharmacological activities, including anti-inflammatory and analgesic properties. This work contributes to understanding the compound's potential in drug development for treating various conditions (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).

Analgesic and Anti-inflammatory Activities

Alagarsamy et al. (2015) designed and synthesized quinazolinyl acetamides, investigating their analgesic and anti-inflammatory activities. Their findings suggested that certain compounds exhibited potent activities, providing a basis for further exploration in medical applications (Alagarsamy, Solomon, Sulthana, Satyasai Vijay, & Narendhar, 2015).

Mechanism of Action

The mechanism of action of quinazolinones depends on their specific biological activity. For example, some quinazolinones act as inhibitors of enzymes like cyclooxygenase, which is involved in inflammation .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. Some quinazolinones are known to have toxic effects, so appropriate precautions should be taken when handling this compound .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-ethylphenylamine with ethyl 2-(4-(2-oxo-2-(4-(N-isopropylacetamido)phenyl)ethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate followed by hydrolysis and decarboxylation to yield the final product.", "Starting Materials": [ "4-ethylphenylamine", "ethyl 2-(4-(2-oxo-2-(4-(N-isopropylacetamido)phenyl)ethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate", "sodium hydroxide", "water", "ethyl acetate", "hydrochloric acid", "sodium chloride" ], "Reaction": [ "Step 1: Condensation - 4-ethylphenylamine is reacted with ethyl 2-(4-(2-oxo-2-(4-(N-isopropylacetamido)phenyl)ethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate in the presence of a base such as sodium hydroxide to yield the intermediate product.", "Step 2: Hydrolysis - The intermediate product is then hydrolyzed using hydrochloric acid to remove the ethyl ester group and yield the corresponding carboxylic acid.", "Step 3: Decarboxylation - The carboxylic acid is then decarboxylated using heat and a base such as sodium hydroxide to yield the final product, 2-{4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide.", "Step 4: Purification - The final product is purified using a solvent such as ethyl acetate and dried to yield the pure compound." ] }

CAS RN

946254-08-6

Molecular Formula

C29H30N4O4

Molecular Weight

498.583

IUPAC Name

2-[4-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C29H30N4O4/c1-4-20-9-13-22(14-10-20)31-27(35)18-32-25-8-6-5-7-24(25)28(36)33(29(32)37)23-15-11-21(12-16-23)17-26(34)30-19(2)3/h5-16,19H,4,17-18H2,1-3H3,(H,30,34)(H,31,35)

InChI Key

JQMKBUSIMQCMAL-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NC(C)C

solubility

not available

Origin of Product

United States

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